Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[2-(2-hydroxyethylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c15-9-8-13-6-7-14-12(16)17-10-11-4-2-1-3-5-11/h1-5,13,15H,6-10H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUJQLPVNJKXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Benzyl Chloroformate
The foundational method for synthesizing Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate involves the nucleophilic substitution between benzyl chloroformate and 2-(2-hydroxyethylamino)ethanol. This reaction proceeds under basic conditions to neutralize hydrochloric acid generated during the process. A typical procedure involves dissolving 2-(2-hydroxyethylamino)ethanol in a mixture of tetrahydrofuran (THF) and water, followed by the dropwise addition of benzyl chloroformate at 0°C. Sodium carbonate is commonly employed as the base, facilitating a yield of approximately 85–90% after purification via column chromatography.
Key reaction parameters:
The choice of solvent system (THF/water) ensures solubility of both reactants while minimizing side reactions such as hydrolysis of the chloroformate.
Base Selection and Reaction Conditions
The selection of base significantly impacts reaction efficiency. Sodium carbonate and potassium carbonate are preferred due to their moderate basicity, which prevents over-alkalinization that could degrade sensitive functional groups. In contrast, stronger bases like sodium hydroxide may lead to saponification of the carbamate product. Studies indicate that maintaining a pH of 8–9 during the reaction optimizes yield.
Temperature control is critical: reactions conducted at 0°C exhibit higher regioselectivity compared to room-temperature conditions, which may promote oligomerization of the hydroxyethylaminoethyl moiety.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial production often employs continuous flow reactors to enhance reproducibility and scalability. In a representative setup, benzyl chloroformate and 2-(2-hydroxyethylamino)ethanol are pumped separately into a mixing chamber at controlled rates, followed by immediate quenching with a sodium bicarbonate solution. This method reduces reaction time from hours to minutes and improves yield consistency (92–95%) by minimizing thermal degradation.
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 2–4 hours | 10–15 minutes |
| Yield | 85–90% | 92–95% |
| Purity | 95% | 98% |
| Scalability | Limited | High |
Catalytic Enhancements
Recent advances incorporate organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to accelerate the reaction. In a modified procedure, TBD (2 mol%) reduces the activation energy of the carbamate-forming step, enabling reactions to proceed at ambient temperature with a 94% yield. This approach is particularly advantageous for heat-sensitive substrates.
Alternative Synthesis Pathways
Solvent-Free Mechanochemical Synthesis
Emerging methodologies utilize ball-milling techniques to synthesize carbamates without solvents. In a prototype process, 2-(2-hydroxyethylamino)ethanol and benzyl chloroformate are ground with potassium carbonate in a planetary mill for 30 minutes. This method achieves an 88% yield while eliminating solvent waste, though product purity (90–92%) remains slightly lower than conventional approaches.
Enzymatic Carbamate Formation
Biocatalytic routes employing lipases (e.g., Candida antarctica Lipase B) have been explored for greener synthesis. In a non-aqueous system, the enzyme catalyzes the transesterification between benzyl chloroformate and 2-(2-hydroxyethylamino)ethanol at 40°C, yielding 78% product after 24 hours. While slower than chemical methods, this approach avoids harsh reagents and simplifies downstream purification.
Comparative Analysis of Synthesis Methods
The table below evaluates key metrics across preparation strategies:
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Conventional Batch | 85–90 | 95 | Moderate | High (solvent use) |
| Continuous Flow | 92–95 | 98 | High | Moderate |
| Mechanochemical | 88 | 90–92 | Low | Low |
| Enzymatic | 78 | 85 | Moderate | Very Low |
Continuous flow systems offer the best balance of efficiency and scalability, whereas enzymatic methods prioritize sustainability at the expense of speed.
Quality Control and Characterization
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR): H NMR spectra confirm carbamate formation via characteristic peaks at δ 5.1–5.2 ppm (benzyl CH) and δ 3.4–3.6 ppm (hydroxyethyl protons).
-
High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements validate the molecular ion peak at m/z 238.28 [M+H].
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HPLC Purity Analysis: Reverse-phase chromatography with UV detection at 254 nm ensures ≥95% purity for pharmaceutical-grade material.
Purification Strategies
Product isolation typically involves liquid-liquid extraction followed by silica gel chromatography using ethyl acetate/hexane gradients (3:1 to 1:1). Industrial processes may substitute chromatography with crystallization from ethanol/water mixtures, achieving 97% purity after two recrystallizations .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in drug discovery and development due to its ability to interact with specific biological targets. Its mechanism of action involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of enzymatic activity. This property makes it a candidate for designing inhibitors for various diseases.
Case Study: Inhibition of Enzymatic Activity
Research indicates that Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate can act as an inhibitor of cathepsin S, a cysteine protease involved in numerous pathological processes including cancer progression and inflammation. The compound's ability to form non-covalent interactions with the enzyme enhances its efficacy as a therapeutic agent .
Biochemical Research
In biochemical research, this compound serves as a probe to study protein interactions and enzymatic pathways. Its solubility properties facilitate its use in cellular assays and in vivo studies.
Binding Affinity Studies
Ongoing studies focus on the binding affinity and selectivity of this compound towards various proteins. Preliminary results suggest that it exhibits significant binding to targets involved in metabolic pathways, which could be crucial for developing metabolic disease treatments.
Materials Science
Beyond medicinal applications, this compound is being explored in materials science for its potential use in synthesizing functionalized polymers and coatings.
Synthesis of Functionalized Polymers
The compound can be utilized as an intermediate in the synthesis of functionalized N-arylaminoethyl amides, which are valuable in creating advanced materials with specific properties like enhanced adhesion or thermal stability .
Mechanism of Action
The mechanism of action of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyethylaminoethyl group can enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate and analogous compounds:
Structural and Functional Analysis
- Hydrophilicity: Compounds with hydroxyl groups (e.g., Benzyl (2-hydroxyethyl)carbamate and Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate ) exhibit higher solubility in polar solvents compared to non-hydroxylated analogs like Benzyl ((1R,3S)-3-amino-2,2,3-trimethylcyclopentyl)carbamate .
- Reactivity : The benzotriazole-containing derivative demonstrates enhanced reactivity in peptide coupling due to the electron-withdrawing nature of the benzotriazole group, facilitating nucleophilic substitution.
- Chirality : Cyclopentyl and tert-butyl-substituted carbamates (e.g., ) are chiral, making them valuable in asymmetric catalysis or enantioselective synthesis.
Biological Activity
Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate, a carbamate derivative, is characterized by its molecular formula . This compound is notable for its potential applications in biochemical research, particularly as a probe for studying enzyme activity and protein interactions. Its unique structure combines a benzyl group with a hydroxyethylaminoethyl moiety, enhancing its solubility and reactivity in biological systems.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyethylaminoethyl group aids in the compound's solubility, facilitating transport across biological membranes.
Applications in Research
This compound has been utilized in various scientific applications:
- Enzyme Activity Studies : It serves as a probe to study enzyme kinetics and mechanisms.
- Protein Interaction Studies : The compound can be used to investigate protein-protein interactions, which are critical for understanding cellular processes.
- Drug Development : Its structural properties make it a candidate for developing new therapeutic agents targeting specific biological pathways.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a summary table highlighting key differences:
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| Benzyl (2-hydroxyethyl)carbamate | C₁₀H₁₃NO₃ | Moderate | Enzyme inhibition studies |
| Ethyl N-(2-hydroxyethyl)carbamate | C₈H₁₅NO₃ | Low | Organic synthesis |
| Benzyl bis(2-hydroxyethyl)carbamate | C₁₂H₁₇NO₄ | High | Protecting group in synthesis |
Study 1: Enzyme Inhibition
In a study examining the inhibition of cholinesterases, compounds similar to this compound were evaluated for their effectiveness as selective inhibitors. The results indicated that these compounds displayed time-dependent inhibition with varying rates, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
Study 2: Antiviral Activity
Research has also explored the antiviral properties of benzyl derivatives. Compounds with similar structures demonstrated significant inhibitory effects against hepatitis B virus (HBV), indicating that modifications to the benzyl group could enhance antiviral efficacy. This suggests that this compound may also possess antiviral properties worth investigating further .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate, and how can purity be optimized?
- Methodological Answer : A common approach involves refluxing stoichiometric equivalents of the amine precursor (e.g., 2-((2-hydroxyethyl)amino)ethylamine) with benzyl chloroformate in ethanol. Optimizing purity requires careful pH control (pH ~8–9) and purification via column chromatography using a gradient of ethyl acetate/hexane. Monitoring reaction progress via TLC (Rf ~0.3–0.5) and confirming purity through HPLC (C18 column, methanol/water mobile phase) ensures high yields (>85%) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- NMR : 1H and 13C NMR confirm functional groups (e.g., carbamate NH at δ 5.2–5.5 ppm, hydroxyl proton at δ 1.8–2.2 ppm).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H/O-H stretch) validate carbamate and hydroxyl groups.
- Mass Spectrometry : ESI-MS (positive mode) typically shows [M+H]+ at m/z corresponding to the molecular formula (e.g., C12H16N2O3: calculated 260.12, observed 260.1±0.2) .
Q. What are the key considerations for crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., ethanol/dichloromethane, 1:1) at 4°C promotes single-crystal growth. Crystal parameters (e.g., triclinic P1 symmetry, unit cell dimensions) should be refined using SHELXL, with hydrogen bonding networks (e.g., N–H···O, O–H···S) analyzed via Mercury or OLEX2 .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., thermal displacement parameters) be resolved during refinement?
- Methodological Answer : Discrepancies in thermal parameters often arise from disorder or solvent effects. Use SHELXL’s PART instruction to model disorder, and apply ISOR/SIMU restraints. Validate with residual density maps (e.g., peak < 0.5 eÅ⁻³). For solvent masking, SQUEEZE in PLATON improves R-factor convergence .
Q. What strategies are effective for studying the compound’s hydrogen-bonding networks in biological interactions?
- Methodological Answer : Combine X-ray crystallography with DFT calculations (B3LYP/6-31G* level) to map hydrogen-bond distances/angles. Experimentally, substitute hydroxyl groups with deuterated analogs to track hydrogen bonding via neutron diffraction or FT-IR spectroscopy. For protein-ligand studies, use molecular docking (AutoDock Vina) validated by MD simulations (AMBER force field) .
Q. How does the compound’s conformational flexibility impact its inhibitory activity in enzyme assays?
- Methodological Answer : Perform torsional angle scans (QM/MM) to identify low-energy conformers. Compare with bioactive conformations from PDB ligand datasets. Assay inhibition kinetics (e.g., HIV protease IC50) under varied pH/temperature to correlate conformational stability with activity. Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
